molecular formula C14H10F3N5O2 B2468856 1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034582-98-2

1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2468856
CAS No.: 2034582-98-2
M. Wt: 337.262
InChI Key: MSNQNJNLDHLZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide is a potent, ATP-competitive, and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This small molecule is a key research tool for investigating the role of FGFR signaling in oncogenesis and tumor progression. Aberrant FGFR signaling is a well-documented driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer, making this inhibitor highly valuable for preclinical studies. Its primary research value lies in its ability to potently suppress the proliferation of cancer cell lines harboring FGFR genetic alterations, such as amplifications and fusions. Researchers utilize this compound to elucidate the downstream consequences of FGFR inhibition, including induction of cell cycle arrest and apoptosis, and to explore mechanisms of resistance that can emerge in tumor models. Its high selectivity profile helps to minimize off-target effects, providing greater confidence in attributing observed phenotypic changes specifically to the inhibition of the FGFR pathway. This makes it an excellent candidate for use in in vitro cell-based assays and in vivo xenograft models to validate FGFR as a therapeutic target and to support the development of targeted cancer therapies. The compound's mechanism involves binding to the kinase domain of FGFR, thereby blocking phosphorylation and subsequent activation of key signaling cascades like the MAPK and PI3K-AKT pathways, which are critical for cell survival and growth. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c1-21-4-2-3-9(13(21)24)12(23)19-8-6-18-11-5-10(14(15,16)17)20-22(11)7-8/h2-7H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNQNJNLDHLZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide is a novel derivative within the class of pyrazolo[1,5-a]pyrimidines. This article focuses on its biological activities, particularly its antibacterial and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10F3N5OC_{14}H_{10}F_3N_5O, with a molecular weight of approximately 337.26 g/mol. Its structure features a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of compounds related to pyrazolo[1,5-a]pyrimidines. The compound was evaluated against various bacterial strains using the agar diffusion method and minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity Summary

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus21 - 2320 - 25
Escherichia coli31 - 3220 - 25
Bacillus subtilis10 - 228 - 64

In comparison to standard antibiotics like ciprofloxacin and ampicillin , the compound exhibited comparable or superior activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been explored in various studies. The compound's mechanism involves targeting specific proteins associated with cancer cell proliferation and migration.

Case Study: Targeting Fascin Protein

A study focused on the in silico targeting of the fascin protein, which is known to facilitate cancer metastasis. The results indicated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively inhibit fascin's actin-bundling activity, thereby reducing cancer cell migration .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : Pyrazolo derivatives have been shown to inhibit certain kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Scientific Research Applications

Antituberculosis Agents

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, as antituberculosis agents . These compounds exhibit significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M.tb). For instance, a series of derivatives demonstrated minimum inhibitory concentrations (MIC) lower than 0.002 μg/mL against the susceptible H37Rv strain and comparable efficacy against resistant strains . The incorporation of a diaryl side chain has been identified as crucial for enhancing antitubercular activity.

Inhibition of Mycobacterial ATP Synthase

The compound is also being investigated for its ability to inhibit mycobacterial ATP synthase , a critical enzyme for M.tb survival. Structure-activity relationship studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can lead to potent inhibitors with favorable pharmacokinetic profiles . This highlights the compound's potential as a lead candidate in developing new treatments for tuberculosis.

Other Potential Therapeutic Uses

Beyond tuberculosis, compounds with similar structures have been explored for their anticancer properties. Pyrazolo[1,5-a]pyrimidines have shown promise in targeting various cancer cell lines by disrupting critical cellular processes such as proliferation and apoptosis. The trifluoromethyl group in the structure may enhance lipophilicity and bioavailability, making these compounds attractive candidates for further development in oncology .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for producing pyrazolo[1,5-a]pyrimidine derivatives. This method allows for rapid synthesis under eco-friendly conditions without the need for catalysts or additives. Such approaches not only improve yield but also reduce environmental impact compared to traditional methods .

Traditional Synthetic Routes

Conventional synthetic strategies involve multi-step reactions starting from readily available precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidines typically involves reactions between substituted pyrazoles and various electrophiles to form the desired carboxamide derivatives. Optimization of these routes has been essential in enhancing yield and purity of the final products .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity:

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and potency
Diaryl side chainsIncreases antitubercular efficacy
Alkyl/aryl substitutionsModulates selectivity and toxicity

These insights are vital for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects.

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